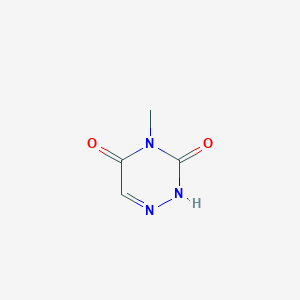![molecular formula C6H7N3 B168104 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine CAS No. 1245646-68-7](/img/structure/B168104.png)
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine
説明
The compound “6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine” is a nitrogen-containing heterocycle . It is a biologically active scaffold that contains pyrrole and pyrazine rings . Compounds with this scaffold have exhibited various biological activities .
Synthesis Analysis
The synthesis of “6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines” has been achieved using a "Catalyst-Free Tandem Hydroamination-S N Ar sequence" . This method involves cyclization, ring annulation, cycloaddition, and direct C-H arylation .Molecular Structure Analysis
Pyrrolopyrazines, including “6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine”, are classified into three chemical categories with two or three nitrogen atoms . This structure includes a pyrrole ring and a pyrazine ring .科学的研究の応用
Synthesis and Chemical Properties
- Efficient, operationally simple synthesis of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazines has been reported, utilizing mild reagents under catalyst-free conditions, expanding the scope of pyridazine chemistry for the synthesis of novel drug-like molecules (Turkett et al., 2020).
- Novel chromophores including pyrrolo[2,3-c]pyrazol-3(2H)-ones have been synthesized, demonstrating unique spectral characteristics in various solvents (Taghva & Kabirifard, 2020).
- Chemiluminogens containing 2,3-dihydro-pyrrolo[3,4-d]pyridazine-1,4-dione scaffolds exhibit chemiluminescent properties, useful in sensing applications (Algi et al., 2017).
- Regioselective aluminium chloride induced heteroarylation of pyrrolo[1,2-b]pyridazines has been studied, offering a novel synthesis method with applications in chemical research (Pal et al., 2002).
Applications in Material Science
- Synthesis of electrochemically polymerizable compounds with 2,3-dihydro-pyrrolo[3,4-d]pyridazine-1,4-dione structures, showing electrochromic features, relevant in material science applications (Ye et al., 2014).
Biological Applications
- Novel 5,7-disubstituted 6-amino-5H-pyrrolo[2,3-b]pyrazine-2,3-dicarbonitriles have been synthesized as potential protein kinase inhibitors with antiproliferative activity, indicating their significance in cancer research (Dubinina et al., 2006).
- Pyrrolo[1,2-a]imidazole derivatives show antibacterial and antifungal activity, demonstrating the potential of 6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine structures in antimicrobial research (Demchenko et al., 2021).
Crystallography and Structural Analysis
- X-ray structural analysis of 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine ligand reveals its conformation, important for understanding molecular interactions in crystal engineering (Zaghal et al., 2009).
Safety and Hazards
特性
IUPAC Name |
6,7-dihydro-5H-pyrrolo[2,3-c]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3/c1-3-7-6-5(1)2-4-8-9-6/h2,4H,1,3H2,(H,7,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOFJVUQBKQTXRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=C1C=CN=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50620858 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1245646-68-7 | |
| Record name | 6,7-Dihydro-5H-pyrrolo[2,3-c]pyridazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50620858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。







![1-Chloro-2-[(E)-2-phenylethenyl]benzene](/img/structure/B168030.png)




![Spiro[5.5]undecan-1-one](/img/structure/B168038.png)



